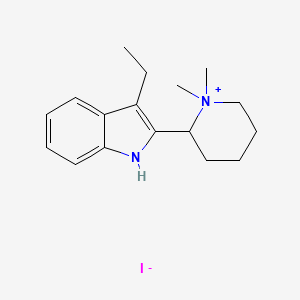
1-(2,6-Dimethoxybenzyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxybenzyl group and an amine group at the 4-position.
Méthodes De Préparation
The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine typically involves several steps, including the formation of the piperidine ring and the introduction of the 2,6-dimethoxybenzyl group. One common method involves the reaction of 2,6-dimethoxybenzyl chloride with piperidine in the presence of a base to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-(2,6-Dimethoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(2,6-Dimethoxybenzyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and its effects on specific medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethoxybenzyl)piperidin-4-amine can be compared with other similar compounds, such as:
N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: This compound shares a similar piperidine structure but has different substituents, leading to distinct properties and applications.
Piperidine derivatives: Various piperidine-containing compounds are used in drug discovery and development, each with unique biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16/h3-5,11H,6-10,15H2,1-2H3 |
Clé InChI |
KYCNALWNPRQSMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)




![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)






![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
